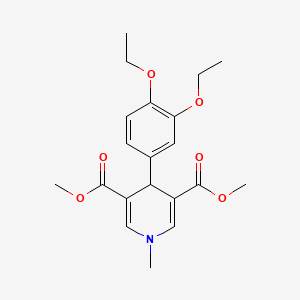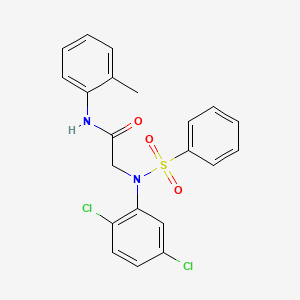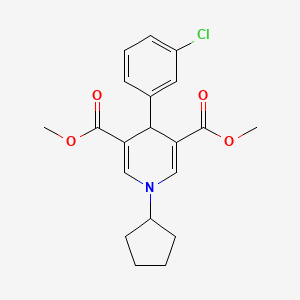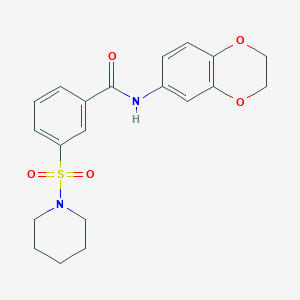![molecular formula C18H20N2O3 B3505406 N-[3-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B3505406.png)
N-[3-(1-azepanylcarbonyl)phenyl]-2-furamide
Descripción general
Descripción
N-[3-(1-azepanylcarbonyl)phenyl]-2-furamide, commonly known as AZPA, is a chemical compound that belongs to the class of furan derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. AZPA is a bioactive molecule that exhibits a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects.
Aplicaciones Científicas De Investigación
AZPA has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. AZPA has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of AZPA is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and glutamate. AZPA has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
AZPA exhibits a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. AZPA also exhibits analgesic effects by modulating the activity of pain receptors in the central nervous system. Additionally, AZPA has been found to exhibit anticonvulsant effects by modulating the activity of neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZPA has several advantages for use in lab experiments. It is a bioactive molecule that exhibits a wide range of pharmacological properties, making it a useful tool for studying various diseases and conditions. Additionally, AZPA is relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to the use of AZPA in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, AZPA has not been extensively studied for its potential side effects, which could limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the research of AZPA. One direction is to further investigate its mechanism of action and how it interacts with neurotransmitters and enzymes in the central nervous system. Another direction is to study its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on developing new derivatives of AZPA that exhibit improved pharmacological properties and fewer side effects.
In conclusion, AZPA is a bioactive molecule that exhibits a wide range of pharmacological properties and has potential applications in drug discovery and development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of AZPA in the treatment of various diseases and conditions.
Propiedades
IUPAC Name |
N-[3-(azepane-1-carbonyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-17(16-9-6-12-23-16)19-15-8-5-7-14(13-15)18(22)20-10-3-1-2-4-11-20/h5-9,12-13H,1-4,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVCSYJUBMAOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-bromophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3505327.png)
![N-(3-bromophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3505334.png)
![methyl 2-{[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3505342.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3505350.png)


![N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B3505375.png)



![3-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3505389.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B3505390.png)
![3,5-bis{[(4-isopropylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3505398.png)
![3-(5-{[(benzylthio)acetyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid](/img/structure/B3505425.png)